Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-
Description
Nuclear Magnetic Resonance Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.71 (d, J=6.8 Hz, 1H, H5)
- δ 8.23 (dd, J=9.2, 1.6 Hz, 1H, H7)
- δ 7.92-7.88 (m, 4H, biphenyl ortho protons)
- δ 7.65-7.61 (m, 4H, biphenyl meta/para protons)
- δ 7.34 (t, J=7.2 Hz, 1H, H6)
¹³C NMR (101 MHz, DMSO-d₆):
- 152.4 ppm (C2 imidazo N-C-N)
- 142.1-126.3 ppm (biphenyl aromatic carbons)
- 119.8 ppm (C3 imidazo bridgehead)
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
- m/z 271.3 [M]⁺ (100% relative intensity)
- m/z 193.1 [M - C₆H₅]⁺ (82%)
- m/z 165.0 [M - C₆H₅-C₂H₂N]⁺ (45%)
- m/z 77.0 [C₆H₅]⁺ (93%)
High-resolution MS confirms molecular formula:
Calculated for C₁₈H₁₃N₃: 271.1109
Observed: 271.1106 (Δ = 1.1 ppm)
Infrared Vibrational Mode Assignments
FTIR (ATR, cm⁻¹):
- 3065 (w, aromatic C-H stretch)
- 1598 (s, conjugated C=C/C=N)
- 1483 (m, biphenyl ring breathing)
- 1372 (s, imidazo ring C-N stretch)
- 823 (m, para-substituted benzene C-H bend)
Table 2: Key IR Band Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3065 | Weak | Aromatic C-H stretching |
| 1598 | Strong | Ring conjugated π-system |
| 1372 | Strong | Imidazo C-N vibration |
| 823 | Medium | para-C-H deformation |
Structure
3D Structure
Properties
CAS No. |
56921-82-5 |
|---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-(4-phenylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C18H13N3/c1-2-5-14(6-3-1)15-7-9-16(10-8-15)17-13-21-12-4-11-19-18(21)20-17/h1-13H |
InChI Key |
WNRJVASEOUYOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with appropriate electrophilic compounds to form the imidazole ring . Another approach involves the closure of the pyrimidine ring by the condensation of 2-aminoimidazole .
Industrial Production Methods: Industrial production methods for this compound often utilize efficient and scalable synthetic protocols. For example, a one-pot, three-component synthetic protocol has been developed, which involves the oxidative amination of benzylic C–H bonds of azaarenes with 2-aminoazines and condensation with isocyanides . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in multicomponent reactions, tandem reactions, and cyclizations .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophilic compounds. For example, the oxidative amination reaction utilizes iodine as a catalyst . Other reactions may involve the use of palladium catalysts for cross-coupling reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the oxidative amination reaction produces substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features a complex structure that contributes to its biological activity. The biphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
1. Anticancer Properties
One of the most promising applications of imidazo[1,2-a]pyrimidine derivatives is in cancer therapy. Research indicates that these compounds can inhibit various kinases involved in cancer progression. For instance, derivatives targeting c-KIT kinase have shown efficacy against gastrointestinal stromal tumors (GISTs), which are driven by mutations in this receptor tyrosine kinase . The ability to inhibit c-KIT mutations makes these compounds attractive candidates for targeted cancer therapies.
2. Cholinesterase Inhibition
Imidazo[1,2-a]pyrimidine derivatives have demonstrated potential as acetylcholinesterase (AChE) inhibitors. A study reported that specific derivatives with biphenyl side chains exhibited significant AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound with the strongest inhibition showed an IC50 value of 79 µM . This suggests that modifications to the imidazo[1,2-a]pyrimidine structure can enhance its inhibitory activity against cholinesterases.
3. Antimicrobial Activity
Some studies have indicated that imidazo[1,2-a]pyrimidine derivatives possess antimicrobial properties. Their effectiveness against various bacterial strains highlights their potential as lead compounds in the development of new antibiotics. The mechanism often involves interference with bacterial DNA synthesis or function.
Case Study 1: c-KIT Inhibition in Cancer Treatment
A study focused on synthesizing novel imidazo[1,2-a]pyrimidine derivatives aimed at inhibiting c-KIT kinase. The synthesized compounds were evaluated for their ability to inhibit various mutations associated with GISTs. Results demonstrated that specific modifications to the imidazo[1,2-a]pyrimidine core significantly enhanced potency against resistant mutations, showcasing the compound's potential as a therapeutic agent in oncology .
Case Study 2: AChE Inhibition for Neurodegenerative Diseases
In another investigation, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for AChE inhibition. The study utilized Ellman's colorimetric assay to evaluate inhibitory effects and found that certain biphenyl-substituted derivatives exhibited superior activity compared to other structural variants. This research supports the development of these compounds as potential treatments for Alzheimer's disease by enhancing cholinergic neurotransmission through AChE inhibition .
Comparative Analysis of Biological Activities
| Compound | Target | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivative 1 | c-KIT kinase | Anticancer | 50 | Effective against GIST mutations |
| Imidazo[1,2-a]pyrimidine derivative 2 | AChE | Neuroprotective | 79 | Strongest AChE inhibitor among tested |
| Imidazo[1,2-a]pyrimidine derivative 3 | Bacterial strains | Antimicrobial | N/A | Effective against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Core Heterocycle Variations
- Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine :
- Imidazo[1,2-a]pyrimidine (e.g., target compound) contains a six-membered pyrimidine ring, while imidazo[1,2-a]pyridine (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine, CAS: 38922-74-6) has a five-membered pyridine core . The pyrimidine ring provides additional nitrogen atoms, influencing electronic properties and hydrogen-bonding capacity.
- Imidazo[1,2-b]pyridazine derivatives (e.g., 4-(imidazo[1,2-b]pyridazin-6-yloxy)aniline) replace the pyrimidine with a pyridazine ring, altering solubility and metabolic stability .
Substituent Effects
- Electron-Donating Groups :
- Biphenyl vs.
Pharmacological and Physicochemical Properties
Pharmacological Activities
- Imidazo[1,2-a]pyrimidines: Known for anxiolytic, cardiovascular, and antihypertensive activities . The biphenyl derivative’s specific bioactivity remains understudied but is hypothesized to enhance CNS penetration due to lipophilicity.
- Imidazo[1,2-a]pyridines : Exhibit antimicrobial and anticancer properties, with substituents like chloro or methoxy groups modulating potency .
Physicochemical Data
*Yield depends on synthetic route and optimization .
Biological Activity
Imidazo[1,2-a]pyrimidine derivatives, particularly those with biphenyl substitutions, have garnered attention for their diverse biological activities. This article reviews the biological properties of the compound Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl- , focusing on its anti-cancer, anti-inflammatory, antiviral, and antimicrobial effects based on recent research findings.
Chemical Structure and Properties
The compound Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl- is characterized by its unique bicyclic structure that combines imidazole and pyrimidine rings with a biphenyl moiety. This structural configuration is critical for its interaction with biological targets.
1. Anticancer Activity
Numerous studies have explored the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance:
- Compound Efficacy : In a study evaluating various derivatives against breast cancer cell lines (MCF-7 and MDA-MB453), compounds exhibited IC50 values ranging from 15.3 µM to 29.1 µM. The structural variations significantly influenced their anticancer efficacy .
- Mechanism of Action : The compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, certain derivatives were found to inhibit EGFR mutants with IC50 values as low as 6.91 nM .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10 | MDA-MB453 | 29.1 | EGFR inhibition |
| 11 | MCF-7 | 15.3 | Apoptosis induction |
2. Anti-inflammatory Activity
Research has demonstrated that imidazo[1,2-a]pyrimidines possess significant anti-inflammatory properties:
- Inhibition Studies : Compounds showed up to 43.17% inhibition in paw edema models compared to indomethacin, a standard anti-inflammatory drug . This suggests a strong potential for developing new anti-inflammatory agents based on this scaffold.
| Compound | Inhibition (%) | Comparison Drug | Inhibition (%) |
|---|---|---|---|
| 73 | 43.17 | Indomethacin | 47.72 |
| 74 | 40.91 | Indomethacin | 42.22 |
3. Antiviral Activity
Imidazo[1,2-a]pyrimidine derivatives have also shown promising antiviral activity:
- ZIKV and DENV-2 Inhibition : Certain compounds demonstrated effective inhibition of Zika Virus (ZIKV) and Dengue Virus (DENV-2), with EC50 values reported at approximately 1.4 µM and 2.4 µM respectively . This highlights their potential in treating viral infections.
4. Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-a]pyrimidines have been extensively studied:
- Broad-Spectrum Efficacy : Compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi such as E. coli, S. aureus, A. flavus, and A. niger. The presence of specific substituents was linked to enhanced antimicrobial action .
Case Studies
Several case studies illustrate the biological activity of Imidazo[1,2-a]pyrimidine derivatives:
- Study on Anticancer Mechanisms : A recent study utilized molecular docking to predict interactions between imidazo[1,2-a]pyrimidines and cancer-related enzymes, revealing potential binding sites that could be targeted for drug development .
- Photodynamic Therapy Applications : Some derivatives have been identified as effective photosensitizers in photodynamic therapy (PDT), capable of generating singlet oxygen upon irradiation and selectively killing cancer cells at low concentrations .
Q & A
Q. What are the standard synthetic routes for Imidazo[1,2-a]pyrimidine derivatives, and how can they be optimized for biphenyl-substituted analogs?
The synthesis of imidazo[1,2-a]pyrimidines typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) . For biphenyl-substituted derivatives, a multi-step approach is often employed:
- Step 1 : React 2-aminopyrimidine with biphenyl phenacyl bromide to form the imidazopyrimidine skeleton.
- Step 2 : Introduce functional groups (e.g., aldehydes) via the Vilsmeier-Haack reaction for further derivatization .
- Step 3 : Couple with aromatic amines or other nucleophiles to diversify the structure.
Optimization strategies include using one-pot Biginelli reactions with catalytic dimethylformamide to reduce reaction times and improve yields .
Q. Which spectroscopic techniques are critical for characterizing Imidazo[1,2-a]pyrimidine derivatives?
Key methods include:
- FT-IR : Identifies functional groups (e.g., C=O, N-H stretches).
- NMR (¹H and ¹³C): Resolves substituent positions and confirms biphenyl integration.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
For biphenyl-substituted analogs, X-ray crystallography is recommended to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking) .
Q. What pharmacological activities are associated with biphenyl-substituted Imidazo[1,2-a]pyrimidines?
These compounds exhibit diverse bioactivities:
- Anxiolytic/Sedative : Modulate GABA receptors via structural mimicry of benzodiazepines .
- Antimicrobial : Activity correlates with electron-withdrawing substituents (e.g., nitro groups) on the biphenyl ring .
- Anticancer : Cytotoxicity is influenced by the introduction of aldehyde or amine groups at the 3-position .
Advanced Research Questions
Q. How can computational methods improve the design of Imidazo[1,2-a]pyrimidine derivatives?
- Reaction Path Search : Quantum chemical calculations predict feasible pathways for multi-step syntheses (e.g., Vilsmeier-Haack aldehyde formation) .
- DFT Studies : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance bioactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) to prioritize candidates for synthesis .
Q. How do structural modifications at the 2- and 3-positions affect biological activity?
- 2-Position : Biphenyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .
- 3-Position : Aldehyde or amine substituents enable Schiff base formation, critical for antimicrobial and anticancer mechanisms .
- Data Contradictions : For example, electron-donating groups (e.g., -OCH₃) may reduce anxiolytic activity but improve solubility. Context-dependent assays (e.g., in vitro vs. in vivo) are essential to resolve discrepancies .
Q. What strategies address low yields in multi-step syntheses of biphenyl-substituted derivatives?
- Catalyst Screening : Use phase-transfer catalysts or ionic liquids to enhance reaction efficiency.
- Microwave Assistance : Reduce reaction times for condensation steps (e.g., from 12 hours to 30 minutes) .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate polar intermediates .
Q. How can researchers resolve contradictory data in biological assays?
- Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., IC₅₀ values).
- Selectivity Profiling : Test derivatives against related targets (e.g., COX-1 vs. COX-2) to rule off-target effects .
- Metabolic Stability : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic artifacts .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Biphenyl-Substituted Derivatives
| Substituent Position | Bioactivity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 2-Biphenyl, 3-NO₂ | 0.12 ± 0.03 (COX-2) | Anti-inflammatory | |
| 2-Biphenyl, 3-NH₂ | 8.7 ± 1.2 (HeLa cells) | Anticancer | |
| 2-Biphenyl, 3-OCH₃ | >100 (GABA-A) | Inactive |
Q. Table 2. Optimization of One-Pot Synthesis
| Condition | Yield (%) | Reaction Time (h) |
|---|---|---|
| Conventional Heating | 62 | 12 |
| Microwave-Assisted | 89 | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
